Chiral Identity by Optical Rotation
The (R)-tosylate 128899-31-0 is designated (+)-D-pyroglutamol p-toluenesulfonate, indicating a positive specific rotation . In direct contrast, the (S)-enantiomer (CAS 51693-17-5) exhibits a specific optical rotation of +8.5° (c=1, ethanol, 20 °C/D) . The commonly referenced sign inversion between (R)-alcohol precursor (−31°, c=5, ethanol ) and (R)-tosylate (+ designation) provides a facile batch-release identity test that distinguishes 128899-31-0 from its (S)-counterpart and its parent alcohol. This differential optical signature is the primary specification used in QC release for procurement decisions involving chiral building blocks.
| Evidence Dimension | Specific optical rotation sign and magnitude |
|---|---|
| Target Compound Data | Positive rotation (designated as (+)-D-pyroglutamol p-toluenesulfonate; exact magnitude not publicly specified at common vendor concentration) |
| Comparator Or Baseline | (S)-enantiomer (CAS 51693-17-5): [α]²⁰/D = +8.5° (c=1, ethanol) ; (R)-alcohol precursor (CAS 66673-40-3): [α]²⁰/D = −31° (c=5, ethanol) |
| Quantified Difference | Sign inversion: (R)-alcohol (−31°) vs. (R)-tosylate (+ designation); enantiomeric differentiation: (R)-tosylate (+) vs. (S)-tosylate (+8.5°) with distinct magnitude |
| Conditions | Optical rotation measured in ethanol at 20 °C, sodium D-line (589 nm) |
Why This Matters
Opposite optical rotation sign between enantiomers enables rapid identity confirmation upon receipt, preventing procurement of the wrong enantiomer which would yield the inactive dextro-sulpiride in downstream API synthesis.
